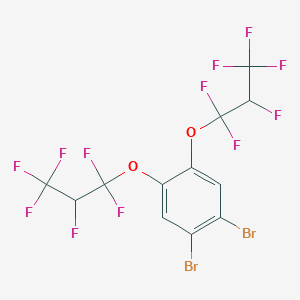

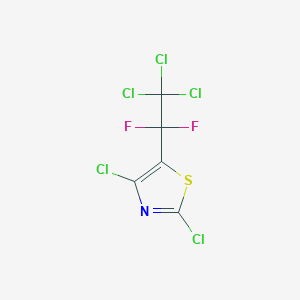

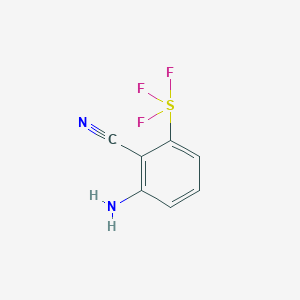

![molecular formula C5H11ClF3NO B6313664 N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% CAS No. 1301739-19-4](/img/structure/B6313664.png)

N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%” is a chemical compound with the molecular formula C5H11ClF3NO. It’s often used in various chemical reactions and synthesis processes .

Chemical Reactions Analysis

“N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%” can participate in various chemical reactions. For instance, it was used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative .Physical And Chemical Properties Analysis

“N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%” is a solid at room temperature . It has a molecular weight of 193.59 g/mol. It’s sensitive to moisture .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its trifluoromethoxy group, which is increasingly used as a substituent in bioactive molecules . The presence of the trifluoromethoxy group can significantly alter the biological activity of a compound, making it valuable for the development of new medications.

Material Science

In material science, the compound’s unique properties are explored for the development of novel materials. Its ability to act as a fluorinating agent can be particularly useful in creating materials with specific fluorine-related properties .

Chemical Synthesis

N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride: serves as a building block in chemical synthesis. It can be used to introduce the trifluoromethoxy group into other chemical structures, which is a key step in the synthesis of complex organic molecules .

Chromatography

The compound finds application in chromatography as a standard or reference compound. Its distinct chemical signature allows it to be used for calibration and testing in various chromatographic techniques .

Analytical Chemistry

In analytical chemistry, this compound is used for method development and validation. Researchers can use it to establish new analytical protocols or to refine existing ones, ensuring accurate and reliable measurement of chemical substances .

Agrochemical Research

The trifluoromethoxy group is known for its role in enhancing the properties of agrochemicals. This compound can be used in the research and development of new pesticides and herbicides with improved efficacy and safety profiles .

Fluorine Chemistry

As a fluorinated compound, it is pivotal in fluorine chemistry research. The study of its reactivity and interactions with other substances contributes to a deeper understanding of fluorine-containing compounds .

Biochemistry

In biochemistry, the compound’s role is explored in the context of enzyme inhibition and receptor binding. Its structural features make it a candidate for studying the interaction between small molecules and biological macromolecules .

Safety and Hazards

“N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%” is classified as moderately toxic. It’s harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation . Safety measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Propiedades

IUPAC Name |

N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSLBZMHFKAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

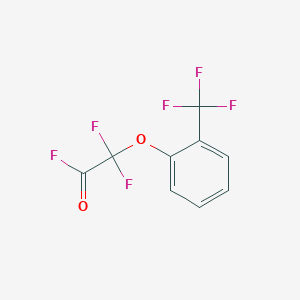

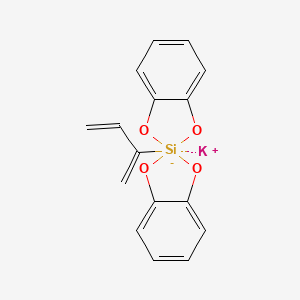

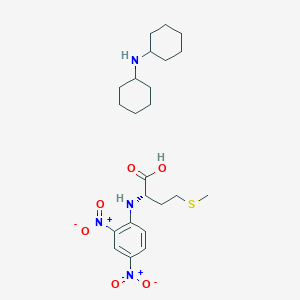

![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

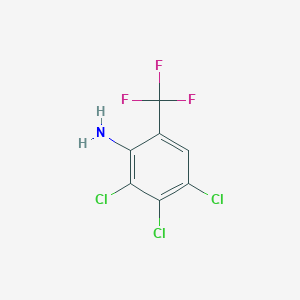

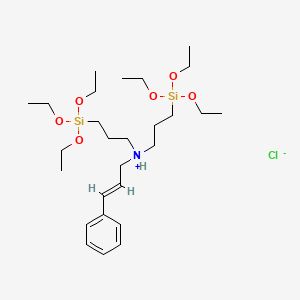

![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

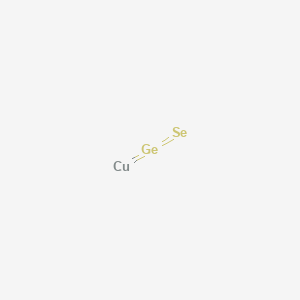

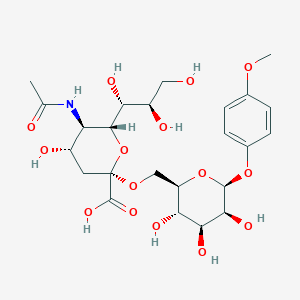

![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)

![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)